molecular formula C12H12O B1625023 2-Cyclohexen-1-one, 4-phenyl- CAS No. 51171-72-3

2-Cyclohexen-1-one, 4-phenyl-

Cat. No. B1625023
CAS RN: 51171-72-3
M. Wt: 172.22 g/mol
InChI Key: IMZKNYVHHFRIMH-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 4-phenyl- is a useful research compound. Its molecular formula is C12H12O and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclohexen-1-one, 4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-one, 4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

51171-72-3

Product Name

2-Cyclohexen-1-one, 4-phenyl-

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

4-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C12H12O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,8,11H,7,9H2

InChI Key

IMZKNYVHHFRIMH-UHFFFAOYSA-N

SMILES

C1CC(=O)C=CC1C2=CC=CC=C2

Canonical SMILES

C1CC(=O)C=CC1C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The intermediate 3-methyl-4-phenylcyclohexanone is prepared, first by the reaction of 4-phenylcyclohexanone with phenylselenenyl chloride and aqueous 30% hydrogen peroxide, yielding 4-phenyl-2-cyclohexenone, and then the reaction of the cyclohexenone with 1.4M methyllithium and aqueous ammonium chloride, affording 3-methyl-4-phenylcyclohexanone. The cyclohexanone is then reacted with cyanoguanidine as previously described. Example 15 provides a detailed description of how this reaction is conducted.
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, a solution of 11.0 grams (0.063 mole) of 4-phenylcyclohexanone in 400 mL of ethyl acetate was stirred, and 14.5 grams (0.076 mole) of phenylselenenyl chloride was added in one portion. The reaction mixture was stirred for one hour and then was washed with three 100 mL portions of water. Tetrahydrofuran, 200 mL, was added, and the reaction mixture was cooled in an ice-bath. The reaction mixture was stirred, and 18.1 mL (0.160 mole) of aqueous 30% hydrogen peroxide was added at a rate to maintain the reaction mixture temperature below 35° C. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature, where it was stirred for about one hour. The reaction mixture was then washed with one 100 mL portion of water and two 50 mL portions of aqueous 20% sodium carbonate. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was subjected to column chromatography on silica gel. Elution was accomplished commencing with 10% diethyl ether in petroleum ether and finishing with 20% diethyl ether in petroleum ether. The product-containing fractions were combined and concentrated under reduced pressure, yielding 4.6 grams of 85% pure 4-phenyl-2-cyclohexenone. The NMR spectrum was consistent with the proposed structure. This reaction was repeated on a larger scale.
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11 g
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400 mL
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14.5 g
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Synthesis routes and methods III

Procedure details

A mixture of 19.5 cm3 of phenylacetaldehyde, 16.7 cm3 of methyl vinyl ketone, 0.17 cm3 of 36% sulphuric acid and 85 cm3 of toluene is heated for 1 hour at a temperature in the region of the reflux temperature. After cooling to a temperature in the region of 20° C., 50 cm3 of ethyl acetate are added to the reaction mixture. The resulting mixture is washed with 100 cm3 of saturated aqueous sodium bicarbonate solution and then dried over magnesium sulphate, filtered and concentrated to dryness under reduced pressure. The residue is purified by flash chromatography on a column of silica [eluent: cyclohexane/ethyl acetate (90/10)] to give 4.7 g of 4-phenylcyclohex-2-enone in the form of a yellow oil, the characteristics of which are as follows:
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19.5 mL
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methyl vinyl ketone
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16.7 mL
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0.17 mL
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85 mL
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50 mL
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